molecular formula C29H33NO4 B10840035 14-O-phenylpropylnaltrexone

14-O-phenylpropylnaltrexone

Cat. No. B10840035
M. Wt: 459.6 g/mol
InChI Key: KOXWKZKLXNZQAO-ZLPBPMGLSA-N
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Description

14-O-Phenylpropylnaltrexone is a synthetic derivative of naltrexone, a well-known opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid receptor modulation. Its unique chemical structure allows it to interact with opioid receptors in a specific manner, making it a subject of interest in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-O-phenylpropylnaltrexone typically involves the modification of the naltrexone molecule. The process begins with the protection of the hydroxyl groups, followed by the introduction of the phenylpropyl group at the 14-O position. This is achieved through a series of reactions, including esterification, reduction, and deprotection steps. Common reagents used in these reactions include phenylpropyl bromide, sodium borohydride, and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: 14-O-Phenylpropylnaltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .

Similar Compounds:

Uniqueness: this compound stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .

properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1

InChI Key

KOXWKZKLXNZQAO-ZLPBPMGLSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7

Origin of Product

United States

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